
4-Methyl-1,2,3,4-tetrahydroisoquinoline
Descripción
4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MeTHIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a methyl group at the 4-position of the isoquinoline scaffold. Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol (CAS: 350508-38-2 for the (R)-enantiomer) . This compound is synthesized via α-amidoalkylation reactions using silica-supported polyphosphoric acid (SiO₂/PPA), which offers higher yields (up to 85%) and shorter reaction times compared to conventional methods .
Propiedades
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPIAJYKZMIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548079 | |
Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110841-71-9 | |
Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Organometallic Complexation and Electrophilic Substitution
The use of chromium tricarbonyl complexes enables precise stereochemical control during the synthesis of 4-Me-THIQ derivatives. In this method, N-methyl-1,2,3,4-tetrahydroisoquinoline is complexed with tricarbonylchromium(0), forming a stable intermediate that undergoes stereoselective 4-exo-deprotonation. The resulting metallated species reacts with electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the 4-position. Subsequent decomplexation via oxidative cleavage yields 4-Me-THIQ with high regioselectivity .
Critical parameters include:
-
Temperature : Reactions proceed at −78°C to 0°C to minimize side reactions.
-
Electrophile selection : Methyl iodide and formaldehyde are preferred for introducing methyl groups.
-
Workup : Decomplexation requires treatment with ceric ammonium nitrate (CAN) or iodine in tetrahydrofuran (THF).
This method achieves yields of 70–85% but necessitates stringent anhydrous conditions and specialized handling of chromium reagents .
Catalytic Transfer Hydrogenation for Enantioselective Synthesis
Enantiomerically enriched 4-Me-THIQ is accessible via asymmetric transfer hydrogenation of 3,4-dihydroisoquinoline precursors. A chiral Ru(II) catalyst derived from (1R,2R)-1,2-diphenylethylenediamine induces >90% enantiomeric excess (ee) during the reduction step . The protocol involves:
-
Substrate preparation : 3,4-Dihydroisoquinolines are synthesized via Pictet–Spengler cyclization of phenethylamines with aldehydes.
-
Hydrogenation conditions :
-
Catalyst loading: 0.5–2 mol%
-
Hydrogen source: Azeotropic formic acid-triethylamine (5:2)
-
Solvent: Dichloromethane or isopropanol
-
Temperature: 25–40°C
-
Post-reduction, the product is isolated as a hydrochloride salt after recrystallization in isopropanol. This method is scalable to multi-gram quantities and avoids high-pressure hydrogenation equipment .
Alkylation and Amide Coupling Strategies
Direct Alkylation of Tetrahydroisoquinoline Intermediates
4-Me-THIQ is synthesized via alkylation of 1,2,3,4-tetrahydroisoquinoline with methylating agents such as methyl iodide or dimethyl sulfate. The reaction proceeds in dichloromethane or THF using potassium carbonate as a base. Key considerations include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Base | K₂CO₃ | 85–90% |
Solvent | THF | 80–85% |
Reaction time | 12–24 h | Max yield at 18h |
Competitive N-methylation is suppressed by steric hindrance at the 1-position .
Amide-Coupling Route
A two-step sequence involving ester hydrolysis and amide formation is employed for functionalized derivatives:
-
Ester saponification : Methyl esters are hydrolyzed using LiOH in THF/water (4:1) at room temperature.
-
Amide coupling : The resultant carboxylic acid reacts with methylamine using EDCl/HOBt in DMF, yielding 4-Me-THIQ amides in 75–88% yield .
Solid-Supported Cyclization Using SiO₂/PPA
Silica-supported polyphosphoric acid (SiO₂/PPA) offers a recyclable alternative to conventional acid catalysts for cyclizing amides to 4-Me-THIQ. The methodology involves:
-
Substrate preparation : N-(2-arylethyl)acetamides are synthesized via acylation of phenethylamines.
-
Cyclization conditions :
-
Catalyst: SiO₂/PPA (20 wt%)
-
Temperature: 80–100°C
-
Time: 2–4 h
-
Comparative studies demonstrate superior performance over traditional acetic/trifluoroacetic acid (Table 1) .
Table 1: Cyclization Efficiency: Conventional vs. SiO₂/PPA
Method | Yield (%) | Reaction Time (h) | Catalyst Reusability |
---|---|---|---|
Acetic/TFA (4:1) | 62 | 12 | None |
SiO₂/PPA | 89 | 3 | 5 cycles |
The solid-supported system enhances reaction rates and simplifies product isolation via filtration .
Acid-Catalyzed Cyclization of Aminoacetals
Aminoacetaldehyde dimethylacetal serves as a versatile precursor for 4-Me-THIQ. Treatment with polyphosphoric acid (PPA) at 120°C induces cyclodehydration, forming the tetrahydroisoquinoline core. The reaction pathway involves:
-
Imine formation : Condensation of the aminoacetal with aryl aldehydes.
-
Cyclization : Acid-mediated ring closure via intramolecular electrophilic substitution.
Yields range from 65–78%, with electron-donating substituents on the aryl group accelerating the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated tetrahydroisoquinolines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Neuroprotective Properties
4-MeTHIQ and its derivatives have been studied for their neuroprotective effects. Research indicates that compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) exhibit significant neuroprotective properties against oxidative stress, which is linked to neurodegenerative diseases such as Parkinson's disease. In experimental models, 1MeTIQ has shown potential in preventing bradykinesia induced by neurotoxins like MPTP, suggesting its role as a candidate for anti-parkinsonism agents .
1.2 Antidepressant Activity
The antidepressant-like effects of 4-MeTHIQ derivatives have been investigated extensively. Studies reveal that these compounds can inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is similar to that of traditional antidepressants but may offer broader therapeutic benefits due to its unique action profile .
1.3 Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-MeTHIQ derivatives. For instance, certain synthesized tetrahydroquinoline analogues demonstrated significant antiproliferative activity against various cancer cell lines, including prostate and lung carcinoma cells. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the tetrahydroisoquinoline scaffold can enhance anticancer efficacy .
Case Study 1: Neuroprotection in Parkinson's Disease
A study involving MPTP-treated mice demonstrated that pretreatment with 1MeTIQ significantly reduced the incidence of parkinsonian symptoms. The compound's ability to inhibit MAO activity was crucial in mitigating oxidative stress and preserving dopaminergic neurons .
Case Study 2: Antidepressant Efficacy
In a forced swimming test (FST), 1MeTIQ exhibited a notable reduction in immobility time compared to control groups. This suggests its potential as an effective antidepressant agent by enhancing monoamine levels and activating the noradrenergic system .
Case Study 3: Anticancer Activity
A series of synthesized tetrahydroquinoline derivatives were tested against DU145 prostate carcinoma cells, revealing that specific substitutions at the 4-position significantly influenced their anticancer activity. Compound variants demonstrated IC50 values indicating substantial inhibitory effects on cancer cell proliferation .
Summary Table of Biological Activities
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, which can have neuroprotective and antidepressant effects . Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
The biological and pharmacological properties of THIQ derivatives vary significantly based on substituent positions (e.g., 1-, 2-, 4-, or N-methylation) and functional groups (e.g., hydroxylation). Below is a comparative analysis of 4-MeTHIQ with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Metabolism and Blood-Brain Barrier (BBB) Penetration: TIQ and 1MeTIQ exhibit similar metabolic excretion (76% vs. 72% unchanged in 24 hours) and brain penetration (4.5× higher brain concentration than blood) . N-Methyl-THIQ is oxidized by monoamine oxidase (MAO) to a neurotoxic isoquinolinium ion, mirroring MPTP’s conversion to MPP+ .
Neurotoxicity vs. Neuroprotection: 1MeTIQ demonstrates neuroprotection by inhibiting lipid peroxidation and dopamine depletion in MPTP-induced Parkinsonism . N-Methyl-THIQ and salsolinols exhibit cytotoxicity via mitochondrial dysfunction and MAO-mediated oxidation, akin to MPTP .
Pharmacological Activity: 1MeTIQ shows antidepressant-like effects in forced swim tests, comparable to citalopram . 4-Substituted TIQs (e.g., 4-MeTHIQ) eliminate norepinephrine-depleting activity, unlike 2-methyl derivatives .
Table 2: Comparative Pharmacological Data
Actividad Biológica
4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MeTHIQ) is a significant compound within the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of 4-MeTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a class of organic compounds that have garnered attention due to their varied biological activities, including neuroprotective, anticancer, and antimicrobial effects. The structural modifications in these compounds often lead to enhanced pharmacological properties. 4-MeTHIQ is a derivative that has been studied for its potential in treating neurodegenerative diseases and other conditions.
Neuroprotective Effects
Research indicates that 4-MeTHIQ exhibits neuroprotective properties, particularly in models of Parkinson's disease. It has been shown to inhibit the neurotoxic effects associated with dopaminergic neuron degeneration. Specifically, studies demonstrate that 4-MeTHIQ can reverse biochemical changes induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to model Parkinson's disease in animals .
Antinociceptive Properties
The compound has also been evaluated for its antinociceptive (pain-relieving) effects. In experiments involving diabetic neuropathic pain models, 4-MeTHIQ significantly reduced mechanical allodynia and thermal hyperalgesia. These effects were comparable to standard analgesics like gabapentin . The mechanisms underlying these effects may involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
Cytotoxic Activity
In terms of cytotoxicity, 4-MeTHIQ derivatives have shown potential against various cancer cell lines. A study utilizing quantitative structure–activity relationship (QSAR) analysis revealed that the cytotoxicity of these compounds correlates with their molecular size and hydrophobicity . This suggests that structural modifications can enhance their anticancer efficacy.
The biological activities of 4-MeTHIQ can be attributed to several mechanisms:
- Dopaminergic Modulation : 4-MeTHIQ appears to regulate dopamine levels in the brain, which is crucial for its neuroprotective effects .
- Antioxidant Activity : The compound may exert antioxidant effects by reducing oxidative stress in neuronal cells, contributing to its protective role against neurodegeneration .
- Calcium Channel Inhibition : Some studies suggest that 4-MeTHIQ inhibits calcium influx in neurons, which could be beneficial in preventing excitotoxicity associated with neurodegenerative diseases .
Case Studies and Research Findings
- Neuroprotection Against MPTP-Induced Toxicity :
- Analgesic Effects in Diabetic Neuropathy :
- Cytotoxicity Studies :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Methyl-THIQ in laboratory settings?
A widely used method involves a three-step synthesis starting from phenethylamine:
- Step 1 : Acetylation with acetyl chloride to form an intermediate.
- Step 2 : Cyclization using polyphosphoric acid (PPA) under controlled temperature.
- Step 3 : Reduction with potassium borohydride to yield 4-Methyl-THIQ. This approach is cost-effective and minimizes by-products, with structural confirmation via .
Q. How can researchers optimize the cyclization step in THIQ synthesis?
Cyclization efficiency depends on the choice of acid catalyst and reaction conditions. For example:
- Polyphosphoric acid (PPA) facilitates cyclization at elevated temperatures (e.g., 100–120°C), but prolonged heating may lead to decomposition.
- Alternative methods, such as aza-Friedel-Crafts reactions under solvent-free conditions, can improve regioselectivity for substituted derivatives .
Q. What analytical techniques are critical for confirming the structure and purity of 4-Methyl-THIQ?
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for confirming regiochemistry and stereochemistry. For example, coupling constants in can distinguish cis/trans isomers .
- X-ray Crystallography : Resolves ambiguities in substituent configuration, particularly for complex bicyclic derivatives .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies are employed to introduce heteroaryl groups at the 4-position of THIQ scaffolds?
Advanced methods include:
- Suzuki-Miyaura Coupling : Reacting 4-bromoisoquinoline with aryl/heteroaryl boronic acids to form 4-aryl-THIQs. Post-coupling methylation and reduction yield the final product .
- Pummerer-Type Cyclization : Utilizes sulfinyl precursors to generate 4-aryl-THIQs with high regiocontrol, as demonstrated in the synthesis of (±)-cherylline .
Q. How do structural modifications at the 1- and 4-positions influence the biological activity of THIQ derivatives?
- 1-Position Alkylation : Introducing methyl or longer alkyl chains (C6–C17) alters lipophilicity, impacting cytotoxicity and antimicrobial activity. Longer chains often enhance membrane penetration but may reduce selectivity .
- 4-Position Substitutions : Aryl or heteroaryl groups (e.g., 4-chlorophenyl) modulate interactions with biological targets. For instance, 6,7-dimethoxy-4-phenyl derivatives show enhanced binding to opioid receptors .
Q. What are the challenges in resolving stereoisomers during THIQ synthesis, and how are they addressed?
- Chiral Centers : Substituents at the 1- and 4-positions create stereoisomers that are difficult to separate via conventional chromatography.
- Resolution Methods :
- Diastereomeric Salt Formation : Using chiral resolving agents (e.g., tartaric acid).
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
Q. Methodological Challenges and Data Contradictions
Q. How should researchers address discrepancies in reported biological activities of THIQ derivatives?
- Case Study : While some studies report 4-Methyl-THIQ as a neuroprotective agent, others note neurotoxic effects at higher concentrations.
- Resolution :
- Dose-Response Studies : Establish therapeutic windows using in vitro models (e.g., SH-SY5Y cells).
- Target Validation : Use siRNA or CRISPR to confirm specificity for proposed targets (e.g., monoamine transporters) .
Q. What computational tools are recommended for predicting THIQ bioactivity?
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., dopamine receptors).
- QSAR Models : Correlate substituent properties (e.g., logP, Hammett constants) with activity data to guide synthesis .
Q. Tables
Table 1 : Key Synthetic Methods for 4-Methyl-THIQ Derivatives
Method | Key Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Phenethylamine Route | AcCl, PPA, KBH | 65–73 | |
Suzuki Coupling | Pd(OAc), ArB(OH) | 50–85 | |
Pummerer Cyclization | Sulfinyl acetamides, TFA | 70–90 |
Table 2 : Biological Activities of Select THIQ Derivatives
Compound | Substituents | Activity (IC) | Target |
---|---|---|---|
4-Methyl-THIQ | 1-Me, 4-H | 12 µM (MAO-B) | Neuroprotection |
6,7-Dimethoxy-4-phenyl | 4-Ph, 6,7-OMe | 0.8 µM (Opioid) | Analgesia |
4-Chlorophenyl Deriv. | 4-Cl-Ph, 1-Me | 5 µM (Antimicrobial) | Bacterial Membranes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.